REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7](Br)=[CH:8][CH:9]=1)=[O:4].[CH3:11][S:12]([O-:14])=[O:13].[Na+]>CS(C)=O.O.C(OCC)(=O)C.[Cu]I>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([S:12]([CH3:11])(=[O:14])=[O:13])=[CH:8][CH:9]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
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4.7 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1OC(=CC1)Br
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
copper (I) iodide
|
Quantity
|
4.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC(=CC1)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |